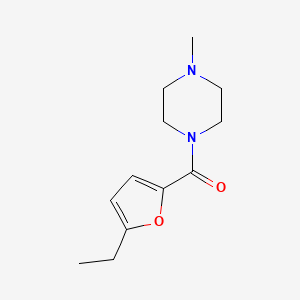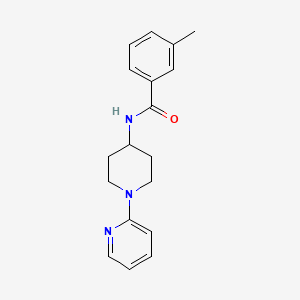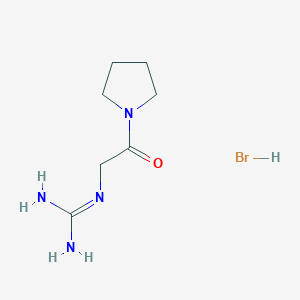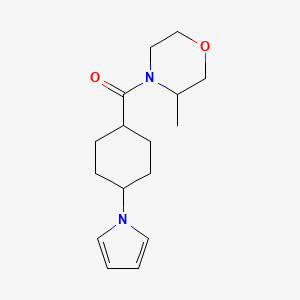
(5-Ethylfuran-2-yl)-(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethylfuran-2-yl)-(4-methylpiperazin-1-yl)methanone, commonly known as EMFDM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a drug candidate. EMFDM has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of EMFDM is not fully understood. However, it is believed that EMFDM exerts its biological effects by modulating the activity of various signaling pathways in the body, including the NF-κB and MAPK pathways. EMFDM has also been found to interact with ion channels and receptors in the nervous system, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
EMFDM has been found to exhibit a range of biochemical and physiological effects in animal models. In addition to its anti-inflammatory, analgesic, and anticonvulsant effects, EMFDM has also been shown to reduce oxidative stress and improve cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of EMFDM.
実験室実験の利点と制限
One advantage of EMFDM is its relatively simple synthesis method, which allows for easy production of the compound in the lab. EMFDM has also been found to be stable under various conditions, which makes it suitable for use in biological assays. However, one limitation of EMFDM is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on EMFDM. One area of focus could be the development of novel drug formulations that improve the solubility and bioavailability of EMFDM. Another potential direction could be the study of EMFDM in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and biological effects of EMFDM, which could lead to the development of new therapeutic applications for this compound.
Conclusion:
In summary, EMFDM is a synthetic compound that has shown promising biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. EMFDM has been synthesized through a multi-step process and has been studied extensively for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action and biological effects of EMFDM, as well as its potential as a drug candidate for various diseases.
合成法
EMFDM can be synthesized through a multi-step process, starting with the reaction of furfural with ethylmagnesium bromide to form (5-ethylfuran-2-yl)methanol. This intermediate is then reacted with 4-methylpiperazine in the presence of para-toluenesulfonic acid to yield EMFDM. The synthesis method has been optimized to improve the yield and purity of EMFDM.
科学的研究の応用
EMFDM has been studied extensively for its potential therapeutic applications. In vitro studies have shown that EMFDM exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). EMFDM has also been found to have anticonvulsant effects in animal models of epilepsy.
特性
IUPAC Name |
(5-ethylfuran-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-4-5-11(16-10)12(15)14-8-6-13(2)7-9-14/h4-5H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYIPCJCWNBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylfuran-2-yl)-(4-methylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)